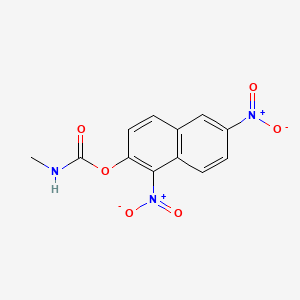![molecular formula C7H8 B13808254 Spiro[3.3]hepta-2,5-diene CAS No. 22635-78-5](/img/structure/B13808254.png)
Spiro[3.3]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.3]hepta-2,5-diene is an organic compound with the molecular formula C7H8. It is a bicyclic hydrocarbon characterized by a spiro linkage between two cyclopropane rings and a conjugated diene system. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro[3.3]hepta-2,5-diene can be synthesized through several methods. One common approach involves the intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a catalyst. This reaction typically requires mild conditions and can be promoted by visible light-induced photosensitization . Another method involves the reaction of cyclopropylidene with dienes under specific conditions to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.3]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into a saturated hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Spiro[3.3]hepta-2,5-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which Spiro[3.3]hepta-2,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its strained spirocyclic structure. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.4]hepta-4,6-diene: Another spirocyclic compound with a different ring size and substitution pattern.
Spiro[2.3]heptane: A simpler spirocyclic compound with a single cyclopropane ring.
Uniqueness
Spiro[3.3]hepta-2,5-diene is unique due to its conjugated diene system and the presence of two cyclopropane rings. This structure imparts distinct reactivity and stability compared to other spirocyclic compounds .
Eigenschaften
CAS-Nummer |
22635-78-5 |
|---|---|
Molekularformel |
C7H8 |
Molekulargewicht |
92.14 g/mol |
IUPAC-Name |
spiro[3.3]hepta-2,6-diene |
InChI |
InChI=1S/C7H8/c1-3-7(4-1)5-2-6-7/h1-3,5H,4,6H2 |
InChI-Schlüssel |
NODMEAHDWHZSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC12CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



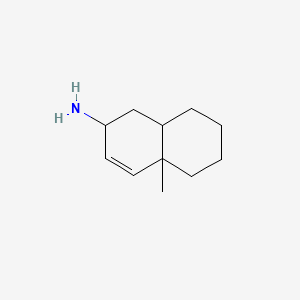

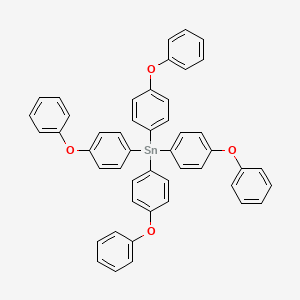

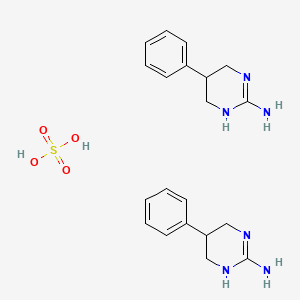
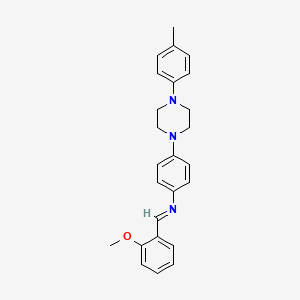
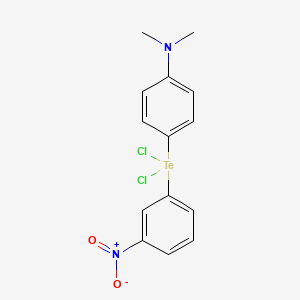
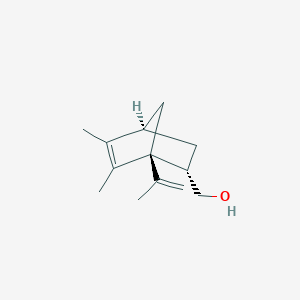
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
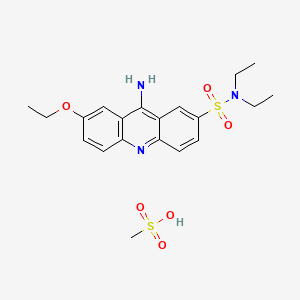
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
